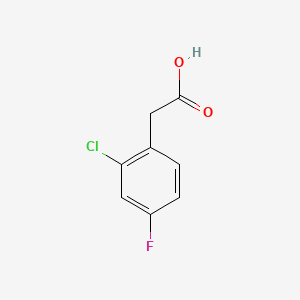

2-Chloro-4-fluorophenylacetic acid

Description

Overview of Halogenated Phenylacetic Acids in Chemical and Biological Sciences

Phenylacetic acid, a simple aromatic carboxylic acid, and its derivatives are significant in various scientific domains. scribd.commst.dk Phenylacetic acid itself is a known plant auxin and is used in the production of perfumes and pharmaceuticals like penicillin G. scribd.compatentbuddy.com The introduction of halogen atoms onto the phenyl ring of phenylacetic acid creates a diverse class of compounds known as halogenated phenylacetic acids. These modifications dramatically alter the parent molecule's physical, chemical, and biological properties.

In the realm of biological sciences, halogenated phenylacetic acids have been investigated for a range of activities. For instance, some derivatives have been studied as potential enzyme inhibitors, a crucial area in drug discovery. slideshare.net Research has also demonstrated the antibacterial and antibiofilm capabilities of certain halogenated acids, highlighting their potential in combating microbial resistance. epo.org Furthermore, these compounds are frequently utilized as key intermediates in the synthesis of pharmacologically active agents, including anti-inflammatory drugs and progesterone (B1679170) receptor antagonists. scribd.comglobalmarketmonitor.com The specific nature and position of the halogen substituents are critical in determining the biological efficacy and selectivity of these molecules. globalmarketmonitor.com

Significance of Fluorine and Chlorine Substituents in Aromatic Compounds

The incorporation of fluorine and chlorine into aromatic compounds is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. google.comberrchem.comechemi.com Fluorine, being the most electronegative element, forms a very strong bond with carbon. lookchem.comgoogleapis.com This C-F bond can enhance metabolic stability by blocking sites susceptible to oxidation by enzymes like cytochrome P450. google.com This increased stability can lead to a longer biological half-life for drug molecules. google.com The introduction of fluorine can also influence a molecule's lipophilicity, acidity (pKa), and conformational preferences, all of which are critical for its pharmacokinetic and pharmacodynamic profile. echemi.com Fluorinated compounds are integral to a significant portion of new pharmaceuticals, including anti-cancer agents and anesthetics. google.comchemexper.com

Chlorine, another common halogen substituent, also significantly impacts a molecule's properties. It is more lipophilic than fluorine and can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to a biological target. The presence of both chlorine and fluorine in a single aromatic ring, as seen in 2-Chloro-4-fluorophenylacetic acid, creates a unique electronic and steric profile. This combination of substituents can be strategically used to fine-tune the properties of a molecule for specific applications, making such compounds valuable building blocks in synthetic chemistry. globalmarketmonitor.com

Historical Context of Research on this compound and Related Structures

The study of halogenated aromatic compounds has a rich history, with the field of organofluorine chemistry beginning in the 19th century. Pioneering work by chemists like Henri Moissan, who first isolated elemental fluorine, and Frederic Swarts, who developed key fluorination reactions, laid the groundwork for the synthesis of a vast array of fluorinated organic molecules.

While specific early research focusing exclusively on this compound is not extensively documented in readily available literature, its development can be understood within the broader context of research into fluorinated and chlorinated aromatics for pharmaceutical and agrochemical applications. Patents from the mid-to-late 20th century describe various methods for the synthesis of precursors, such as 2-chloro-4-fluorophenol (B157789), which is a potential starting material for this compound.

More recent patent literature highlights the use of this compound as a key intermediate in the synthesis of complex, biologically active molecules. For example, it has been cited in the preparation of fungicidal pyridazinones and in the synthesis of estrogen receptor modulators. berrchem.com These applications underscore its role as a valuable building block in modern drug discovery and agrochemical research. A patent for fungicidal compounds describes a reaction where this compound is treated with lithium bis(trimethylsilyl)amide and then reacted with methyl 2-chloro-4-fluorobenzoate. Another patent confirms the identity of a product derived from this compound using ¹H NMR spectroscopy, providing concrete evidence of its use in multi-step synthetic sequences. The development of synthetic methods for related compounds, such as 2,4,5-trifluorophenylacetic acid, a key intermediate for the antidiabetic drug Sitagliptin, further illustrates the industrial and academic interest in this class of halogenated phenylacetic acids.

Below are data tables summarizing the key properties of this compound and a selection of related compounds for comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 177985-32-9 | googleapis.com |

| Molecular Formula | C₈H₆ClFO₂ | googleapis.com |

| Molecular Weight | 188.58 g/mol | googleapis.com |

| Appearance | White to pale cream crystals or powder | Thermo Fisher Scientific |

Table 2: Comparison of Related Phenylacetic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | Unsubstituted phenyl ring scribd.compatentbuddy.com |

| 2-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | Chlorine at position 2 google.com |

| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | Fluorine at position 4 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUSPKFHAVQVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369350 | |

| Record name | 2-Chloro-4-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177985-32-9 | |

| Record name | 2-Chloro-4-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177985-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloro-4-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-Chloro-4-fluorophenylacetic Acid

The preparation of this compound can be accomplished through several advanced synthetic pathways. These routes are designed to construct the phenylacetic acid moiety on a pre-functionalized benzene ring containing the requisite chloro and fluoro substituents.

The key steps in this synthetic sequence are:

Reduction of the Aldehyde: The initial step involves the reduction of the aldehyde group in 2-Chloro-4-fluorobenzaldehyde to a primary alcohol, yielding (2-Chloro-4-fluorophenyl)methanol.

Conversion to Benzyl (B1604629) Halide: The resulting benzyl alcohol is then converted into a more reactive intermediate, 2-Chloro-4-fluorobenzyl chloride. This is a crucial step as the benzyl halide is an excellent substrate for nucleophilic substitution.

Cyanation: The benzyl chloride undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to form 2-(2-chloro-4-fluorophenyl)acetonitrile. This reaction, known as cyanation, is pivotal as it adds the second carbon atom required for the acetic acid side chain.

Hydrolysis of the Nitrile: The final step is the hydrolysis of the nitrile group of the 2-(2-chloro-4-fluorophenyl)acetonitrile. This can be performed under acidic or basic conditions and converts the cyano group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound libretexts.orglumenlearning.comchemguide.co.uk.

This strategic sequence provides a reliable pathway to the target molecule, with each step being a high-yielding and well-understood chemical transformation.

The success of the multi-step synthesis is highly dependent on the choice of reagents and catalysts for each transformation. Each component is selected to ensure high conversion, minimize side reactions, and facilitate purification.

| Step | Transformation | Reagent(s) | Catalyst/Conditions | Role of Reagent/Catalyst |

| 1 | Aldehyde Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Methanol or Ethanol (for NaBH₄), Diethyl ether/THF (for LiAlH₄) | Provides a source of hydride ions (H⁻) to reduce the carbonyl group of the aldehyde to a hydroxyl group khanacademy.org. |

| 2 | Alcohol to Halide Conversion | Thionyl chloride (SOCl₂) or Concentrated Hydrochloric Acid (HCl) | Pyridine (optional, for SOCl₂) | Converts the hydroxyl group into a good leaving group, which is then displaced by a chloride ion to form the benzyl chloride. |

| 3 | Cyanation | Sodium cyanide (NaCN) or Potassium cyanide (KCN) | Acetone or DMSO | The cyanide ion (CN⁻) acts as a nucleophile, displacing the chloride from the benzyl chloride to form a new carbon-carbon bond and introduce the nitrile functional group lumenlearning.com. |

| 4 | Nitrile Hydrolysis | Water (H₂O) | Strong acid (e.g., H₂SO₄, HCl) or Strong base (e.g., NaOH, KOH) followed by acid workup | The nitrile is hydrolyzed to a carboxylic acid. Acid catalysis protonates the nitrogen, making the carbon more electrophilic for water to attack. Base catalysis involves the attack of hydroxide ions chemguide.co.ukchemistrysteps.com. |

Optimizing reaction conditions is essential for maximizing the yield and ensuring the high purity of the final product, which is critical for its use in further applications.

Temperature Control: In the reduction of the aldehyde with NaBH₄, the reaction is typically run at a low temperature (0-25°C) to control the reaction rate and prevent potential side reactions. Similarly, the conversion of the alcohol to the chloride using thionyl chloride is often performed at low temperatures to control the exothermic reaction and the evolution of HCl and SO₂ gases.

Solvent Choice: The choice of solvent is critical. For the cyanation reaction, polar aprotic solvents like DMSO or acetone are preferred as they effectively solvate the cation of the cyanide salt while leaving the cyanide anion highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.

pH Management: During the final hydrolysis step, careful control of pH is necessary. If alkaline hydrolysis is used, the initial product is the sodium or potassium salt of the carboxylic acid. Subsequent acidification with a strong acid, such as HCl, must be sufficient to fully protonate the carboxylate salt to isolate the free this compound chemguide.co.uk.

Stereoselective synthesis approaches are not applicable for the preparation of this compound. The target molecule is achiral because the alpha-carbon of the acetic acid side chain is not a stereocenter, as it is bonded to two hydrogen atoms throughout the synthetic intermediates leading to the final product. Therefore, there are no enantiomers or diastereomers to selectively synthesize.

Precursors and Intermediates in this compound Synthesis

The selection of appropriate starting materials is the foundation of an efficient synthetic route. Halogenated benzaldehyde derivatives are particularly useful precursors due to the reactivity of the aldehyde group, which allows for the straightforward construction of the required side chain.

The synthesis of this compound from a halogenated benzaldehyde derivative is a prime example of a targeted, multi-step chemical process. The most direct precursor from this class of compounds is 2-Chloro-4-fluorobenzaldehyde sigmaaldrich.com.

Synthetic Pathway from 2-Chloro-4-fluorobenzaldehyde:

Preparation of the Precursor: The starting material, 2-Chloro-4-fluorobenzaldehyde, can itself be synthesized by the chlorination of 4-fluorobenzaldehyde using reagents like N-chlorosuccinimide in an acid mixture guidechem.com.

Reduction to (2-Chloro-4-fluorophenyl)methanol: The aldehyde is reduced to the corresponding benzyl alcohol. This is a standard transformation commonly achieved with high efficiency using hydride reducing agents like sodium borohydride in an alcoholic solvent scielo.org.mx.

Formation of 2-Chloro-4-fluorobenzyl chloride: The benzyl alcohol is then converted to 2-Chloro-4-fluorobenzyl chloride innospk.com. This is typically accomplished by reaction with thionyl chloride (SOCl₂) or a concentrated hydrohalic acid. This step transforms the hydroxyl group into a better leaving group for the subsequent nucleophilic substitution.

Synthesis of 2-(2-chloro-4-fluorophenyl)acetonitrile: The benzyl chloride is reacted with sodium or potassium cyanide. The cyanide anion displaces the chloride ion in an Sₙ2 reaction to form the nitrile intermediate. This step is crucial as it extends the carbon chain by one carbon.

Hydrolysis to this compound: The final step is the hydrolysis of the nitrile. Heating the nitrile under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH) followed by acidification converts the nitrile group into a carboxylic acid, yielding the desired product libretexts.orgchemguide.co.uk.

This pathway, starting from a readily accessible halogenated benzaldehyde, represents a robust and logical method for the synthesis of this compound.

Utilization of 2-(2-Chloro-4-fluorophenyl)acetyl chloride as an Intermediate

A primary and straightforward method for the synthesis of this compound involves the hydrolysis of its corresponding acyl chloride, 2-(2-Chloro-4-fluorophenyl)acetyl chloride. Acyl chlorides are highly reactive compounds that readily react with water to form carboxylic acids.

The reaction mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final carboxylic acid product, this compound, and hydrochloric acid as a byproduct. This hydrolysis reaction is typically rapid and can be performed under mild conditions. The acyl chloride precursor itself can be synthesized from the carboxylic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Preparation via Oxidation of 2-(2-Chloro-4-fluorophenyl)acetaldehyde

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry and can be applied to the synthesis of this compound. The precursor, 2-(2-Chloro-4-fluorophenyl)acetaldehyde, can be oxidized using a variety of common oxidizing agents.

The aldehyde precursor itself can be prepared through methods such as the formylation of a corresponding organometallic reagent derived from 1-bromo-2-chloro-4-fluorobenzene or the partial reduction of a derivative of this compound. The subsequent oxidation to the carboxylic acid completes the synthesis.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (KMnO₄) | Basic or acidic solution, often with heating |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone solvent, room temperature |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild conditions |

| Potassium dichromate (K₂Cr₂O₇) | Acidic solution, heating |

Derivations from other Fluorophenylacetic Acid Isomers (e.g., 4-Fluorophenylacetic acid)

Synthesizing this compound from an isomeric precursor like 4-Fluorophenylacetic acid involves the regioselective introduction of a chlorine atom onto the aromatic ring. This is achieved through an electrophilic aromatic substitution reaction, specifically chlorination.

The challenge in this approach lies in controlling the position of the incoming chlorine atom. The substituents already present on the ring—the fluorine atom and the acetic acid side chain—direct the position of new substituents. Fluorine is an ortho-, para-director, while the -CH₂COOH group is weakly deactivating and can also influence the substitution pattern. Direct chlorination of 4-Fluorophenylacetic acid using reagents like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) can lead to a mixture of isomers. nih.gov The desired 2-chloro isomer must then be separated from other products, such as the 3-chloro isomer. nih.gov The reaction conditions, including the choice of catalyst, solvent, and temperature, are critical for maximizing the yield of the desired product. google.com

Chemical Reactions and Derivatization of this compound

The presence of a carboxylic acid group and a substituted aromatic ring makes this compound a substrate for a variety of chemical transformations.

Esterification and Amidation Reactions

The carboxylic acid functional group of this compound readily undergoes esterification and amidation reactions.

Esterification: This reaction involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. This is a reversible equilibrium-limited reaction. To achieve high yields, water, a byproduct of the reaction, is typically removed as it is formed. researchgate.net The methyl ester of (2-Chloro-4-fluorophenyl)acetic acid is a known derivative. cymitquimica.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction often requires the use of a coupling agent or the conversion of the carboxylic acid to a more reactive intermediate, such as its acyl chloride. nih.govorganic-chemistry.org Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines.

Nucleophilic Substitution Reactions involving the Halogen Atoms

The halogen atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution. This is because aryl halides are typically resistant to such reactions unless the ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. The substituents on this compound (-Cl, -F, -CH₂COOH) are not sufficiently activating to facilitate these reactions under standard conditions. Forcing conditions, such as high temperatures and pressures, or the use of specific catalysts would be necessary to achieve substitution of the chlorine or fluorine atoms.

Electrophilic Aromatic Substitution Studies

The benzene ring of this compound can undergo further electrophilic aromatic substitution, such as nitration, sulfonation, or further halogenation. uci.edumasterorganicchemistry.combyjus.com The position of the incoming electrophile is directed by the existing substituents.

Fluorine (-F): An ortho-, para-director and deactivating.

Chlorine (-Cl): An ortho-, para-director and deactivating. uci.edu

Acetic Acid side chain (-CH₂COOH): Weakly deactivating and considered a meta-director due to the influence of the carboxylic acid group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Type | Directing Effect |

| -CH₂COOH | 1 | Deactivating | Meta |

| -Cl | 2 | Deactivating | Ortho, Para |

| -F | 4 | Deactivating | Ortho, Para |

Formation of Metal Complexes with this compound Derivatives

The formation of metal complexes with this compound and its derivatives is an area of interest in coordination chemistry. While specific research on the metal complexes of this compound is not extensively documented in publicly available literature, the principles of coordination chemistry and studies on similar carboxylate ligands allow for an understanding of their potential complexation behavior. Carboxylic acids, such as this compound, can act as versatile ligands, coordinating to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions.

The coordination of metal ions to biologically active compounds can enhance their therapeutic properties. The synthesis of such complexes typically involves the reaction of a metal salt with the carboxylic acid ligand in a suitable solvent, often under reflux. The resulting complexes can exhibit diverse structures, from simple mononuclear species to intricate coordination polymers.

For instance, studies on other non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid functional group, such as flufenamic acid, have demonstrated the formation of complexes with a range of transition metals including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov These complexes have been characterized by various analytical techniques, including elemental analysis, infrared spectroscopy, and X-ray crystallography, revealing the coordination of the metal ions through the carboxylate oxygen atoms. nih.gov In some cases, the metal centers are also coordinated by solvent molecules. nih.gov

The formation of metal complexes is not limited to simple salts. Schiff base ligands derived from aromatic aldehydes and amines, which can also incorporate carboxylic acid functionalities, are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.net The coordination in these complexes often occurs through the azomethine nitrogen and phenolic oxygen atoms. researchgate.net The resulting metal complexes have shown enhanced biological activities compared to the free ligands. researchgate.net

Table 1: Examples of Metal Complexes with Carboxylic Acid-Containing Ligands

| Metal Ion | Ligand | Resulting Complex Structure | Reference |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Flufenamic acid | Mononuclear and polymeric complexes | nih.gov |

| Mn(II), Cu(II), Ni(II) | Schiff base from 2,4-dihydroxybenzophenone and ethylenediamine | Octahedral complexes | researchgate.net |

Biotransformation and Biodegradation Studies (e.g., in Pseudomonas sp. for related compounds)

The biotransformation and biodegradation of halogenated aromatic compounds, such as this compound, are critical for understanding their environmental fate and potential for bioremediation. While specific studies on the biodegradation of this compound are limited, extensive research on related chlorinated and fluorinated phenylacetic acids by microorganisms, particularly of the genus Pseudomonas, provides significant insights into the potential metabolic pathways.

Pseudomonas species are well-known for their metabolic versatility and their ability to degrade a wide range of aromatic compounds, including halogenated ones. researchgate.netdntb.gov.uasemanticscholar.orgnih.gov The degradation of these compounds is typically initiated by oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to further degradation.

For example, the microbial degradation of 4-chlorophenylacetic acid by Pseudomonas sp. CBS 3 has been shown to proceed through the formation of hydroxylated intermediates. nih.gov Monooxygenases convert 4-chlorophenylacetic acid into 3-chloro-4-hydroxy-, 4-chloro-3-hydroxy-, and 4-chloro-2-hydroxyphenylacetic acids. nih.gov However, it was noted that these are not the primary degradation intermediates, suggesting that the main pathway is likely initiated by a dioxygenase. nih.gov The compound 4-chloro-2-hydroxyphenylacetic acid is further degraded to 4-chloro-2,3-dihydroxyphenylacetic acid. nih.gov

Similarly, the biodegradation pathway of 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related herbicide, has been extensively studied in various microorganisms, including Pseudomonas strains. nih.gov The degradation is initiated by the removal of the side chain by a dioxygenase, forming 2,4-dichlorophenol. nih.gov This is followed by hydroxylation to form dichlorocatechol, which then undergoes ring cleavage and further metabolism to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

The ability of styrene-degrading bacteria, including Pseudomonas fluorescens, to co-metabolically produce substituted phenylacetic acids has also been demonstrated. nih.gov This highlights the metabolic potential of these microorganisms to transform a variety of substituted aromatic compounds.

Given these examples, it is plausible that the biodegradation of this compound by Pseudomonas sp. would involve an initial attack by mono- or dioxygenases to hydroxylate the aromatic ring. The presence of both chlorine and fluorine substituents may influence the regioselectivity of the initial enzymatic attack and the subsequent degradation pathway. The resulting hydroxylated intermediates would likely undergo ring cleavage and further metabolism, ultimately leading to mineralization.

Table 2: Key Enzymes and Intermediates in the Biodegradation of Related Halogenated Phenylacetic Acids by Pseudomonas sp.

| Initial Substrate | Microorganism | Key Enzymes | Major Intermediates | Reference |

| 4-Chlorophenylacetic acid | Pseudomonas sp. CBS 3 | Monooxygenases, Dioxygenase | 3-Chloro-4-hydroxyphenylacetic acid, 4-Chloro-3-hydroxyphenylacetic acid, 4-Chloro-2-hydroxyphenylacetic acid, 4-Chloro-2,3-dihydroxyphenylacetic acid | nih.gov |

| 2,4-Dichlorophenoxyacetic acid | Pseudomonas strains | α-ketoglutarate-dependent 2,4-D dioxygenase, 2,4-DCP hydroxylase, Chlorocatechol 1,2-dioxygenase | 2,4-Dichlorophenol, Dichlorocatechol, 2,4-Dichloro-cis,cis-muconate | nih.gov |

| Phenylacetic acid | Pseudomonas putida | - | - | researchgate.netdntb.gov.uasemanticscholar.org |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy of 2-Chloro-4-fluorophenylacetic acid is instrumental in identifying the arrangement of hydrogen atoms within the molecule. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) (CH₂) protons of the acetic acid moiety.

The aromatic region of the ¹H NMR spectrum will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the phenyl ring. The proton ortho to the fluorine atom is expected to show coupling to the fluorine nucleus in addition to the adjacent protons. The methylene protons will appear as a singlet, as they are not adjacent to any other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.20 - 7.40 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 |

| H-5 | 7.00 - 7.20 | ddd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5, J(H-F) ≈ 5.5 |

| H-6 | 7.30 - 7.50 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| -CH₂- | 3.60 - 3.80 | s | - |

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structures and may vary depending on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The broad chemical shift range in ¹⁹F NMR makes it a powerful tool for distinguishing between different fluorine environments. nih.gov The signal for the fluorine atom in this compound is anticipated to appear in the typical range for aryl fluorides. ucsb.edualfa-chemistry.com

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a total of eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule, which are in different chemical environments. The chemical shifts of these signals are influenced by the neighboring atoms and functional groups.

The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which can be a key identifying feature. The carbonyl carbon of the carboxylic acid group will appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 130 - 135 (d, ¹JCF ≈ 240-260 Hz) |

| C-2 | 130 - 135 |

| C-3 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| C-4 | 160 - 165 (d, ¹JCF ≈ 245-255 Hz) |

| C-5 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| C-6 | 130 - 135 (d, ³JCF ≈ 5-10 Hz) |

| -CH₂- | 40 - 45 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for the CH groups in the aromatic ring and the methylene group.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound (C₈H₆ClFO₂) can be calculated by summing the exact masses of its constituent atoms.

Calculated Exact Mass:

8 x Carbon (¹²C) = 8 x 12.000000 = 96.000000

6 x Hydrogen (¹H) = 6 x 1.007825 = 6.04695

1 x Chlorine (³⁵Cl) = 1 x 34.968853 = 34.968853

1 x Fluorine (¹⁹F) = 1 x 18.998403 = 18.998403

2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.98983

Total Exact Mass = 188.004036 u

An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺ or [M-H]⁻) that corresponds very closely to this calculated value, thereby confirming the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized and then breaks apart into characteristic fragment ions. The resulting mass spectrum provides a molecular fingerprint that can be used for structural confirmation.

For this compound (molecular weight: 188.58 g/mol scbt.com), the fragmentation pattern is dictated by its constituent functional groups. The presence of a carboxylic acid typically leads to prominent peaks corresponding to the loss of hydroxyl (-OH, M-17) or the entire carboxyl group (-COOH, M-45) libretexts.org. Furthermore, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments miamioh.edu. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a common fragmentation pathway for carboxylic acids libretexts.org.

By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can piece together the molecule's structure.

| Fragmentation Process | Lost Fragment | Expected m/z of Resulting Ion | Significance |

|---|---|---|---|

| Loss of Hydroxyl Radical | •OH | 171.58 | Characteristic of carboxylic acids. |

| Loss of Carboxyl Group | •COOH | 143.58 | Characteristic of carboxylic acids libretexts.org. |

| Decarboxylation | CO₂ | 144.58 | Loss of carbon dioxide. |

| Alpha-Cleavage | •CH₂COOH | 129.58 | Cleavage of the bond between the aromatic ring and the acetic acid moiety. |

Predicted Collision Cross Section (CCS) Values and their Application

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. The Collision Cross Section (CCS) is a key parameter derived from this technique, representing the effective area of the ion. CCS values are highly reproducible and can significantly enhance confidence in compound identification mdpi.com.

For novel or uncharacterized compounds like this compound, where a reference standard may not be available, CCS values can be predicted using computational methods and machine learning algorithms mdpi.comnih.gov. These predictive models use the chemical structure (as a SMILES string) to calculate a theoretical CCS value nih.gov.

The application of predicted CCS values is particularly valuable in distinguishing between isomers, which have the same mass but different structures. By comparing the experimentally measured CCS value with a library of predicted values, researchers can differentiate this compound from its positional isomers, a task that is challenging for mass spectrometry alone nih.gov. The high stability and reproducibility of CCS values across different laboratories and sample matrices make them a robust tool for structural confirmation mdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending vscht.cz. Each functional group has a characteristic absorption frequency, making the IR spectrum a unique molecular signature.

The IR spectrum of this compound is expected to display several key absorption bands corresponding to its structure:

Carboxylic Acid: A very broad O–H stretching band is anticipated in the 2500-3300 cm⁻¹ region. A strong, sharp C=O (carbonyl) stretching band should appear around 1700 cm⁻¹ lumenlearning.com.

Aromatic Ring: C=C stretching vibrations within the aromatic ring typically produce bands in the 1400-1600 cm⁻¹ region. Aromatic C–H stretching bands are expected just above 3000 cm⁻¹ vscht.cz.

Halogens: The C–Cl and C–F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (C=O) | Stretch | 1690 - 1760 | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium to Weak |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

| C-O | Stretch | 1210 - 1320 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material anton-paar.com. This technique is crucial for understanding the molecule's conformation, bond lengths, and bond angles with atomic precision.

To perform this analysis, a high-quality single crystal of the compound is required anton-paar.com. This crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is collected on a detector. The pattern arises from the regular, repeating arrangement of molecules in the crystal lattice anton-paar.com. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be reconstructed, revealing the exact position of each atom.

While specific crystallographic data for this compound is not widely published, studies on its derivatives, such as copper(II) carboxylate complexes involving 2-chlorophenylacetate and 2-fluorophenylacetate, demonstrate the application of this technique nih.gov. Such analyses provide unambiguous structural proof and detailed geometric parameters of the molecule in its crystalline form nih.gov.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.

In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or polymeric chains in the solid state. Analysis of derivatives shows the importance of such interactions in stabilizing the crystal structure nih.govresearchgate.net. Understanding these interactions is critical as they influence the material's physical properties, including melting point, solubility, and stability.

| Crystallographic Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Intermolecular Distances | Identifies hydrogen bonds and other non-covalent interactions. |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture. For pharmaceutical intermediates like this compound, chromatographic techniques are vital for assessing purity and, crucially, for separating it from structurally similar impurities such as positional isomers. The presence of unwanted isomers can significantly impact the reactivity, biological activity, and toxicity of the final product nih.gov.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. The separation of fluorophenylacetic acid isomers has been successfully achieved using reversed-phase columns, such as C18, with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile nih.govzodiaclifesciences.com. Method development often involves optimizing parameters like the organic modifier, temperature, and mobile phase pH to achieve adequate resolution between the target compound and its isomers nih.gov. For particularly challenging separations of positional isomers, alternative stationary phases like pentafluorophenyl (PFP) columns may offer enhanced selectivity chromforum.org. Gas Chromatography (GC) can also be effective, especially for separating more volatile derivatives or isomers that are difficult to resolve by HPLC chromforum.org.

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 (Octadecyl silane) | Acetonitrile / Water with Formic Acid | Purity assessment and separation of polar isomers zodiaclifesciences.com. |

| Reversed-Phase HPLC | PFP (Pentafluorophenyl) | Methanol / Water | Enhanced separation of positional and halogenated isomers chromforum.org. |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium (Carrier Gas) | Separation of volatile isomers or after derivatization. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity and conducting quantitative analysis of this compound. The technique is widely employed in quality control to determine the assay of the compound, with typical purity specifications being ≥96.0%. thermofisher.com

Reverse-phase HPLC (RP-HPLC) is the most common modality for this analysis. In this setup, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. For this compound and related acidic compounds, a C18 column is often utilized. The mobile phase typically consists of a mixture of acetonitrile and water, with an acidic modifier such as formic acid or acetic acid. sielc.com This acidic buffer helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and more consistent retention times.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule is a strong chromophore. The analysis of similar fluorophenylacetic acid isomers is often carried out at a wavelength of 264 nm. sielc.comzodiaclifesciences.com The method's compatibility with mass spectrometry (MS) can be ensured by using volatile buffers like formic acid in the mobile phase, allowing for HPLC-MS analysis which provides additional structural confirmation. sielc.comsielc.com

Table 1: Illustrative RP-HPLC Conditions for Analysis of Phenylacetic Acid Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reverse-Phase C18, 4.6x250 mm, 5 µm | Mixed-Mode Primesep SB, 4.6x250 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water (40/60) | Acetonitrile / Water (60/40) |

| Buffer | 0.2% Formic Acid | 2.0% Acetic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 264 nm | UV at 264 nm |

Note: These conditions are based on methods developed for closely related fluorophenylacetic acid isomers and serve as a representative example. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it typically requires a derivatization step to increase the compound's volatility. Carboxylic acids are generally polar and have low volatility, making them unsuitable for direct GC analysis. The most common derivatization method is esterification, for instance, converting the carboxylic acid to its methyl ester. researchgate.net

Once derivatized, the compound can be separated from other volatile components on a capillary GC column, often one with a nonpolar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane. usda.gov The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible pattern, creating a mass spectrum that acts as a chemical "fingerprint." This allows for unambiguous identification and quantification of the target analyte. nih.gov

GC-MS is particularly useful for identifying and quantifying trace-level impurities, especially those that are volatile or can be made volatile. In selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions characteristic of the target compound, providing extremely high sensitivity and selectivity. nih.gov

Chromatographic Selectivity Studies of Positional Isomers

The separation of positional isomers is a significant challenge in the synthesis and purification of substituted aromatic compounds like this compound. Positional isomers possess identical molecular weights and often have very similar physicochemical properties, making their separation difficult. nih.gov The presence of these isomers as impurities is undesirable, as they can have different biological activities and toxicities. nih.gov

Research into the separation of fluorophenylacetic acid isomers highlights the critical role of the chromatographic system in achieving selectivity. Studies have shown that for reverse-phase HPLC, the choice of the organic modifier in the mobile phase (e.g., acetonitrile vs. methanol) can be a key factor in obtaining adequate separation. nih.gov Thermodynamic analysis of the separation of 2- and 4-fluorophenylacetic acids revealed that the selectivity was primarily driven by an enthalpic process, indicating that specific interactions with the stationary phase are crucial. nih.gov

While standard C18 columns can sometimes provide separation, more specialized stationary phases are often required. Phenyl-based columns or those with pentafluorophenyl (PFP) ligands can offer alternative selectivities through pi-pi and dipole-dipole interactions with the aromatic ring of the analytes. chromforum.org In some cases, achieving baseline separation of all positional isomers by HPLC alone can be very difficult, and GC may offer better resolution for certain isomer pairs. chromforum.org

Table 2: Factors Influencing Chromatographic Selectivity of Phenylacetic Acid Isomers

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Stationary Phase | Provides primary interaction mechanism (e.g., hydrophobic, pi-pi). Specialized phases can enhance separation. | Using a PFP or mixed-mode column instead of a standard C18 column. sielc.comchromforum.org |

| Mobile Phase Modifier | Alters the polarity and interaction characteristics of the mobile phase, significantly affecting retention and selectivity. | Choice between acetonitrile and methanol as the organic component. nih.gov |

| Temperature | Affects the thermodynamics of the separation, influencing whether the process is enthalpy- or entropy-driven. nih.gov | Varying column temperature to optimize resolution between closely eluting peaks. |

| Analytical Technique | Different techniques offer inherently different selectivities. | GC providing better separation for certain isomers compared to HPLC. chromforum.org |

Biological and Pharmacological Research Applications

Medicinal Chemistry and Drug Discovery Research

The versatility of 2-chloro-4-fluorophenylacetic acid as a building block has positioned it as a significant compound in the field of medicinal chemistry. Its derivatives are being investigated for various therapeutic purposes, leveraging the influence of its halogenated phenylacetic acid core on biological activity.

This compound as a Pharmaceutical Intermediate

This compound is recognized as a key pharmaceutical intermediate. thermofisher.com While specific examples of its direct use in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural analog, 4-fluorophenylacetic acid, serves as an intermediate in the production of fluorinated anesthetics. nbinno.com This highlights the general utility of fluorinated phenylacetic acid derivatives in the development of pharmaceuticals. The presence of both chloro and fluoro groups on the phenyl ring of this compound provides medicinal chemists with specific steric and electronic properties to exploit in the design of new drugs.

Synthesis of Bioactive Derivatives for Therapeutic Purposes

Researchers have successfully synthesized a variety of bioactive derivatives from precursors related to this compound, aiming for a range of therapeutic applications. For instance, a notable derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been synthesized and investigated for its biological activities. scielo.br The synthesis of this acetamide (B32628) involves the reaction of 4-fluoro-3-nitroaniline (B182485) with 2-chloroacetyl chloride. scielo.br

In a different therapeutic area, novel phenylacetic acid derivatives bearing a halogenated benzyl (B1604629) subunit have been synthesized and evaluated as aldose reductase inhibitors, which are of interest in the management of diabetic complications. nih.gov Furthermore, the synthesis of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid has been explored for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastric side effects.

Structure-Activity Relationship (SAR) Studies of Derivatives

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of drug discovery. For derivatives of halogenated phenylacetic acids, several structure-activity relationship (SAR) studies have been conducted to understand how different substituents influence their therapeutic potential.

In the pursuit of novel antimicrobial agents, SAR studies on aryl acetamide triazolopyridazines have revealed the significant role of fluorine and chlorine substitution on the phenyl ring for enhancing potency against Cryptosporidium. nih.gov It was observed that di-halogenated compounds, including those with mixed halogens, generally exhibited better performance than their mono-halogenated counterparts. nih.gov Specifically, the presence of a 4-fluoro group was highlighted for its role in enhancing potency. nih.gov

For aldose reductase inhibitors derived from phenylacetic acid, SAR studies have indicated the critical role of the methylene (B1212753) spacer between the aromatic core and the acidic functional group. nih.gov Further structural modifications on the most potent derivatives helped to establish the influence of different substituents on their inhibitory effects. nih.gov In the context of antibacterial agents, SAR studies of new quinone derivatives have been conducted to identify the structural requirements for high activity against multidrug-resistant Gram-positive bacteria. mdpi.com These studies explored how modifications to the quinone core, such as hydrophobicity and the chain length of functional groups, impact their biological activity. mdpi.com

| Derivative Class | Key SAR Findings | Therapeutic Target/Application |

| Aryl Acetamide Triazolopyridazines | Di-halogenated (Cl, F) phenyl groups enhance potency. 4-fluoro substitution is particularly beneficial. nih.gov | Anti-Cryptosporidium |

| Halogenated Phenylacetic Acid Derivatives | A methylene spacer between the aromatic ring and the acid is crucial for activity. nih.gov | Aldose Reductase Inhibition |

| Quinone Derivatives | Hydrophobicity and chain length of substituents on the quinone core modulate antibacterial activity. mdpi.com | Antibacterial |

Potential in Targeting Specific Biological Pathways and Molecular Mechanisms

Derivatives of halogenated phenylacetic acids have shown potential in targeting a variety of biological pathways and molecular mechanisms, which is a key aspect of modern drug discovery. For example, phenylacetic acid derivatives synthesized as aldose reductase inhibitors target the polyol pathway, which is implicated in the long-term complications of diabetes. nih.gov

In the realm of antimicrobial research, SAR studies supported by molecular docking have suggested potential mechanisms of action for novel derivatives. For instance, in the development of antibacterial agents, molecular docking studies have been used to investigate the binding modes of active compounds to their target enzymes, such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. researchgate.net Similarly, for indole (B1671886) diketopiperazine derivatives with antibacterial properties, the mechanism is explored through their interaction with bacterial targets. researchgate.net

Antimicrobial Activity Research

The emergence of antibiotic-resistant bacteria is a major global health threat, driving the search for new antimicrobial agents. Derivatives of this compound are being investigated for their potential to address this challenge.

Investigation of Antibacterial Properties of Derivatives

A significant area of research has been the investigation of the antibacterial properties of derivatives of halogenated phenylacetic acids. One such derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), has been studied for its activity against Klebsiella pneumoniae, a Gram-negative bacterium known for its high rates of drug resistance. scielo.br

While CFA on its own demonstrated weak antibacterial activity, its potential was more pronounced when used in combination with other established antibacterial drugs. scielo.br Research has shown that CFA exhibits a synergistic effect when combined with meropenem (B701) and imipenem, and an additive effect with ciprofloxacin (B1669076) and cefepime (B1668827) against K. pneumoniae strains. scielo.br This suggests that such derivatives could be used to enhance the efficacy of existing antibiotics and potentially overcome resistance mechanisms.

The minimum bactericidal concentrations (MBCs) for CFA and various antibiotics against different strains of K. pneumoniae have been determined, providing a quantitative measure of their bactericidal activity.

| Strain | CFA | Ciprofloxacin | Cefepime | Ceftazidime (B193861) | Meropenem | Imipenem |

| Kp1 | 512 | 1 | 2048 | >2048 | 0.5 | 2 |

| Kp2 | 1024 | 128 | 2048 | >2048 | 1 | 2 |

| Kp3 | 1024 | 16 | 2048 | >2048 | 1 | 4 |

| Kp4 | 512 | 1 | >2048 | >2048 | 0.5 | 2 |

| Kp5 | 1024 | 16 | >2048 | >2048 | 1 | 4 |

All concentrations are in μg/mL. Data sourced from a study on the combined effects of CFA and antibiotics against Klebsiella pneumoniae. scielo.br

Studies on Synergistic Effects with Existing Antibacterial Agents

Research has explored the potential of derivatives of this compound to enhance the efficacy of existing antibiotics. Studies have focused on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), a synthetic derivative, to analyze its effects when combined with conventional antibacterial drugs against strains of Klebsiella pneumoniae. nih.govcontaminantdb.camst.dkgoogle.com

The combination of CFA with several antibiotics has demonstrated a potentiation of their antibacterial effects, resulting in either additive or synergistic outcomes. nih.gov This suggests that the acetamide derivative can optimize the action of these drugs, potentially allowing for lower concentrations to be used to achieve bacterial death. nih.govgoogle.com The interactions are summarized below:

Additivity : Observed when CFA was combined with ciprofloxacin and cefepime. nih.govgoogle.com

Synergism : The most significant enhancement was seen when CFA was associated with the carbapenems, meropenem and imipenem, showing synergism against 100% of the tested K. pneumoniae strains. nih.govgoogle.com

Indifference : The combination of CFA with ceftazidime showed no enhanced antibacterial effect. nih.govgoogle.com

These findings highlight the potential of this acetamide derivative to be used in combination therapies, which could help combat drug resistance by increasing the effectiveness of current treatments. nih.govcontaminantdb.ca

**Table 1: Interaction of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with Antibacterial Drugs against *Klebsiella pneumoniae***

| Antibacterial Drug | Observed Effect with CFA |

|---|---|

| Ciprofloxacin | Additivity |

| Cefepime | Additivity |

| Ceftazidime | Indifference |

| Meropenem | Synergism |

| Imipenem | Synergism |

Data derived from studies on K. pneumoniae strains. nih.govgoogle.com

Research on Activity Against Specific Bacterial Strains (e.g., Klebsiella pneumoniae)

The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a molecule derived from this compound, has been specifically investigated against Klebsiella pneumoniae. nih.govcontaminantdb.caechemi.com This opportunistic Gram-negative pathogen is known for causing a wide range of infections and its high capacity for developing drug resistance. nih.govechemi.com

While the acetamide derivative itself exhibits what is characterized as a weak to moderate antibacterial activity when used alone, its potential is still considered significant for future drug development. contaminantdb.caechemi.com Research indicates that the presence of the chloro atom in the acetamide's structure is crucial for its biological activity, appearing to improve its effectiveness by stabilizing the molecule in its target enzyme site. echemi.com It is hypothesized that the substance acts on penicillin-binding protein, which leads to cell lysis. echemi.com Preliminary toxicological analyses have also shown that the acetamide does not have significant cytotoxic potential, making it a viable candidate for further in vivo studies. nih.govcontaminantdb.camst.dk

Anticancer Research

This compound serves as a foundational molecule for the synthesis of more complex derivatives with potential applications in oncology. Its structure is incorporated into novel compounds that are then evaluated for their effects on cancer cells.

This compound is utilized as a starting material in the synthesis of compounds designed for anticancer research. For instance, it is a documented precursor in the creation of certain indazole derivatives. google.com These derivatives are of interest in medicinal chemistry due to their potential biological activities. A patent has described the synthesis of such compounds and mentioned subsequent cytotoxicity examination in human cell lines. googleapis.com

While the parent compound is used to build these potential therapeutic agents, specific cytotoxicity data (such as IC₅₀ values) for its direct derivatives against the PC3, HeLa, ACHN, MCF-7, or HL-60 cell lines are not detailed in the reviewed scientific literature.

The exploration of antiproliferative effects of this compound derivatives is linked to their ability to interact with key cellular pathways. Research into indazole derivatives synthesized from this acid has focused on their role as inhibitors of the JNK (c-Jun N-terminal kinases) signaling pathway. google.com The JNK pathway is recognized as a critical player in cancer, involved in the regulation of cell proliferation, transformation, and migration. google.com By creating molecules that can potentially modulate this pathway, researchers are exploring new avenues for controlling the uncontrolled cell growth characteristic of cancer. google.com

Derivatives of this compound are being investigated for their capacity to modulate fundamental cellular processes like apoptosis, or programmed cell death. google.com The activation of the JNK pathway is correlated with the induction of apoptosis in various cell types. google.com The synthesis of indazole derivatives from this compound is part of a strategy to create compounds that can influence this pathway. google.com The ability to induce apoptosis in cancer cells is a key objective in the development of new anticancer drugs.

Agrochemical and Herbicide Research

In the field of agricultural science, this compound is a significant intermediate used in the synthesis of active agrochemical compounds, including both herbicides and fungicides. echemi.comgoogle.combuyersguidechem.combuyersguidechem.com

The compound is a known precursor to the herbicide Pyraflufen (B41819). nih.govechemi.com Pyraflufen is a monocarboxylic acid derivative of this compound used to control broad-leaved weeds and grasses in various crops. nih.govcontaminantdb.camst.dkechemi.com Its herbicidal action comes from its function as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. nih.govmst.dkechemi.com

Furthermore, this compound is used as a reactant in the preparation of fungicidal pyridazinones. google.com These compounds are developed to control plant diseases caused by fungal pathogens, which are a major threat to crop efficiency and productivity. google.com The use of the acid in creating these fungicides highlights its versatility as a building block for different classes of crop protection agents. google.com

Role as a Precursor in Agrochemical Synthesis

This compound serves as a foundational molecule in the synthesis of complex agrochemicals. Its specific structure is utilized as a key building block for creating more elaborate compounds with desired biological activities. A primary example of its role as a precursor is in the synthesis of the herbicide pyraflufen. Pyraflufen is chemically defined as a monocarboxylic acid that is structurally a this compound in which the phenyl group is substituted at the fifth position by a 4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl group. nih.gov This highlights the direct incorporation of the this compound skeleton into the final herbicidal molecule.

Development of Herbicidal Derivatives (e.g., Pyraflufen)

The chemical scaffold of this compound has led to the development of potent herbicidal derivatives, most notably pyraflufen and its pro-herbicide, pyraflufen-ethyl (B41820). nih.govbcpcpesticidecompendium.org Pyraflufen-ethyl is the ethyl ester form, which is often used in commercial formulations for the control of broad-leaved weeds in various crops. nih.govnih.gov

These derivatives belong to the phenylpyrazole class of herbicides. apvma.gov.aumedchemexpress.com Research has demonstrated that pyraflufen-ethyl is a potent, post-emergence herbicide effective at low application rates. researchgate.netnichino.co.jp It exhibits high selectivity, effectively controlling a wide range of important broad-leaved weeds while being safe for cereal crops like wheat and barley. researchgate.net Its efficacy has been shown to be comparable or superior to other low-use-rate herbicides. researchgate.net Furthermore, pyraflufen-ethyl is characterized by its rapid herbicidal action. nichino.co.jp

Herbicidal Efficacy of Pyraflufen-ethyl

| Target Weeds | Application Type | Key Characteristics |

|---|---|---|

| Broad-leaved weeds (e.g., Galium aparine, Chenopodium album, Lamium amplexicaule) | Post-emergence | Fast-acting, effective at low doses (6-12 g a.i./ha) |

| Cotton (as defoliant) | Post-emergence | Aids in mechanical harvesting |

| Potatoes (as desiccant) | Post-emergence | Facilitates tuber harvesting |

Summary of the herbicidal applications and characteristics of pyraflufen-ethyl, a derivative of this compound. researchgate.netnichino.co.jp

Studies on Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicidal activity of pyraflufen and its derivatives stems from their function as inhibitors of the enzyme protoporphyrinogen oxidase (PPO), also known as protox. apvma.gov.auresearchgate.netnichino.co.jp This enzyme is crucial in the biosynthesis pathway of both chlorophyll (B73375) in plants and heme in mammals. ucanr.edunih.gov PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX). ucanr.edu

The mechanism of action for PPO-inhibiting herbicides like pyraflufen-ethyl involves the following steps:

Inhibition of PPO : The herbicide molecule blocks the active site of the PPO enzyme within the chloroplasts. nichino.co.jp

Accumulation of PPGIX : Inhibition of PPO leads to the accumulation of its substrate, PPGIX. apvma.gov.aunichino.co.jp

Cellular Leakage : The excess PPGIX leaks from the chloroplast into the cytoplasm. nichino.co.jp

Formation of Toxic Radicals : In the cytoplasm, PPGIX is oxidized into PPIX. In the presence of light and oxygen, this abnormally located PPIX generates highly reactive singlet oxygen radicals. nichino.co.jpucanr.edu

Cell Death : These oxygen radicals cause rapid lipid peroxidation, leading to the destruction of cell membranes, leakage of cellular contents, and ultimately, rapid cell death and necrosis of the plant tissue. apvma.gov.auucanr.edu

This light-dependent mode of action results in the characteristic rapid "burning" or bleaching of plant tissues within hours of application. nichino.co.jpucanr.edu

Enzyme Inhibition Studies

Investigation of Enzyme-Catalyzed Reactions Involving Aldehydes (related compounds)

While direct studies on this compound's interaction with aldehyde-related enzyme reactions are not extensively documented, research on structurally related compounds provides insight. For instance, the synthesis of 2-chloro-4'-fluoroacetophenone, a ketone analog, proceeds through a Friedel-Crafts reaction, a fundamental process in organic chemistry involving electrophilic aromatic substitution. google.com In the realm of enzyme inhibition, other related aromatic aldehydes have been studied. For example, p-alkylbenzaldehydes have been shown to act as uncompetitive inhibitors of the catecholase activity of mushroom tyrosinase, demonstrating that the aldehyde functional group on an aromatic ring can participate in enzyme interactions. nih.gov

Effects on Tyrosinase Activity (related phenylacetic acid derivatives)

Research into the effects of phenylacetic acid derivatives and other carboxylic acids on tyrosinase, a key enzyme in melanin (B1238610) synthesis, has revealed inhibitory activities. mdpi.commdpi.com Studies have shown that compounds like 3-phenyllactic acid, which is structurally related to phenylacetic acid, can inhibit tyrosinase. mdpi.comnih.gov The mode of inhibition for 3-phenyllactic acid was determined to be of a mixed type. mdpi.comnih.gov

Other carboxylic acids have also demonstrated notable tyrosinase inhibitory effects. For example, chlorocinnamic acids are known inhibitors of mushroom tyrosinase. nih.govtandfonline.com This suggests that the presence of a carboxylic acid group, particularly on a chlorinated aromatic structure, can contribute to enzyme inhibition. The mechanism can be competitive, non-competitive, or mixed, and in some cases, is also influenced by the compound's ability to acidify the local environment, which can reduce enzyme activity. mdpi.com

Tyrosinase Inhibition by Related Carboxylic Acids

| Compound | Inhibition Type | IC50 Value |

|---|---|---|

| 3-Phenyllactic Acid | Mixed-type | 3.50 mM |

| L-Pyroglutamic Acid | Competitive | 3.38 mM |

| Malic Acid | Mixed-type | 3.91 mM |

| Lactic Acid | Mixed-type | 5.42 mM |

Inhibitory concentration (IC50) and inhibition type of various carboxylic acids against mushroom tyrosinase. mdpi.comnih.gov

Pharmacokinetic and Pharmacodynamic Studies of Derivatives

Pharmacokinetic studies on pyraflufen-ethyl, a key derivative, have been conducted to understand its absorption, metabolism, and excretion. In mammals, pyraflufen-ethyl is metabolized, with one of the major metabolites being E-1, which is the parent acid, pyraflufen. apvma.gov.au The compound has a typical soil half-life of about 7 days, being broken down by microbes and sunlight. wa.gov Its potential to leach into groundwater is considered low. wa.gov

Toxicological evaluations in animal models indicate that pyraflufen-ethyl has relatively low acute toxicity via oral, dermal, and inhalation routes. nichino.co.jpepa.gov Repeated exposure in rats has shown effects on the liver and kidneys. wa.govepa.gov

The pharmacodynamics of pyraflufen-ethyl and related derivatives are directly linked to their PPO inhibition mechanism. nih.gov While this is the basis for their herbicidal action in plants, the same enzyme is present in the heme biosynthesis pathway in mammals. nih.gov However, studies comparing the effects of PPO inhibitors on the enzyme from different species have suggested that human PPO can be significantly less sensitive than the rodent enzyme. For instance, the causal metabolite of another PPO inhibitor, epyrifenacil, showed approximately tenfold weaker inhibition of human PPO compared to rodent PPO. nih.gov This species-specific difference in enzyme sensitivity is a critical factor in assessing the risk to human health. nih.gov

In vitro and In vivo Metabolic Stability Assessments

Metabolic stability is a critical determinant of a compound's pharmacokinetic profile, influencing its half-life and bioavailability. These assessments are typically conducted using in vitro systems, such as liver microsomes or hepatocytes, and can be followed by in vivo studies in animal models. nist.gov

In vitro metabolic stability assays provide initial insights into how a compound is metabolized by drug-metabolizing enzymes, primarily located in the liver. nih.gov These studies measure the rate at which the compound is broken down, often reported as the half-life (t½) or intrinsic clearance (CLint). nist.gov For instance, a study on various phenylacetic acid derivatives investigated their metabolic stability in human liver microsomes to understand how chemical modifications impact their metabolic fate. nih.gov While this study provides a framework for how such assessments are conducted, specific data on the metabolic stability of this compound is not publicly available.

In vivo metabolic stability assessments in animal models, such as rats, offer a more comprehensive view by considering the complete physiological system. These studies track the compound's concentration in the body over time to determine its rate of elimination. Research on structurally related compounds, like 2,4-dichlorophenoxyacetic acid, has shown rapid absorption and elimination in rats. nih.gov However, direct in vivo metabolic stability data for this compound remains to be published in accessible scientific literature.

Plasma Protein Binding Studies

The extent to which a compound binds to plasma proteins, such as albumin, is a key factor influencing its distribution and availability to target tissues. wikipedia.org Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org

Plasma protein binding is typically determined through in vitro methods like equilibrium dialysis or ultrafiltration. nuvisan.com The result is expressed as the percentage of the compound that is bound to plasma proteins or as the fraction unbound (fu). For example, studies on other acidic compounds have shown that the degree of binding can be influenced by their physicochemical properties. researchgate.net Although general principles of plasma protein binding are well-established, specific quantitative data on the plasma protein binding of this compound is not available in the current scientific literature.

Tissue Distribution and Exposure (e.g., intestinal tissue)

Understanding how a compound distributes into various tissues is essential for assessing its potential efficacy and safety. Tissue distribution studies are often conducted in animal models, where the concentration of the compound is measured in different organs and tissues at various time points after administration.

For example, research on the tissue distribution of 2,4-dichlorophenoxyacetic acid in rats revealed its presence in various organs, including the liver and kidneys. nih.gov Such studies help to identify potential sites of action or accumulation. While the distribution of related compounds provides some context, specific data on the tissue distribution and exposure of this compound, including its concentration in intestinal tissue, has not been reported in the available scientific literature.

Advanced Applications and Emerging Research Areas

Role in Material Science and Specialty Chemicals

While primarily recognized as a building block in pharmaceutical synthesis, 2-Chloro-4-fluorophenylacetic acid and its derivatives are finding applications in the realm of material science and the creation of specialty chemicals. Its unique substitution pattern on the phenyl ring makes it a valuable precursor for compounds with specific electronic and physical properties.

One notable application is in the synthesis of benzylboronates, which are versatile intermediates in organic chemistry. A study has demonstrated the use of a related isomer, 2-(3-chloro-4-fluorophenyl)acetic acid, in a palladium-catalyzed decarbonylative borylation reaction to produce 4,4,5,5-tetramethyl-2-(3-chloro-4-fluorobenzyl)-1,3,2-dioxaborolane. acs.orgacs.org This transformation highlights the potential of substituted phenylacetic acids in generating valuable reagents for cross-coupling reactions, which are fundamental in creating complex molecules for various applications, including advanced materials. acs.org

Furthermore, related fluorinated aromatic carboxylic acids have been investigated for their use in liquid crystal materials. google.com The introduction of fluorine and chlorine atoms can influence properties such as polarity, thermal stability, and mesophase behavior, which are critical for the performance of liquid crystals in displays and other optical devices. Although direct studies on this compound for this purpose are not widely published, its structural motifs suggest potential applicability in this field.

The development of specialty chemicals from this compound is an active area of research, driven by the demand for novel molecules with tailored properties for use in agrochemicals, electronics, and performance polymers.

Environmental Fate and Degradation Research

Understanding the environmental behavior of this compound is crucial due to its potential entry into ecosystems. Research in this area, while not extensive for this specific compound, can be informed by studies on structurally similar compounds, such as the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).

When released into the environment, this compound is expected to undergo transformation, leading to the formation of various byproducts. Based on the degradation pathways of analogous compounds like 2,4-D, several transformation products can be anticipated. juniperpublishers.com

Microbial degradation is a primary route for the breakdown of phenoxyacetic acids in soil and water. juniperpublishers.com This process often involves the cleavage of the acetic acid side chain, which would yield 2-chloro-4-fluorophenol (B157789) as a primary metabolite. Further degradation of the aromatic ring can occur, leading to the formation of catechols and subsequent ring opening to produce aliphatic acids. nih.gov

Photodegradation in sunlit surface waters is another potential transformation pathway. juniperpublishers.com For 2,4-D, photolysis leads to products such as 1,2,4-benzenetriol (B23740) and the initial cleavage product, 2,4-dichlorophenol. juniperpublishers.com It is plausible that this compound would undergo similar photochemical reactions.

The following table summarizes potential transformation products of this compound based on known degradation pathways of similar compounds.